

In-Depth Technical Guide: Tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate**, a key building block in medicinal chemistry.

Chemical Structure and Properties

Tert-butyl 3-(tosyloxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a tosyloxy group at the 3-position. The tosyloxy group is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions.

Chemical Structure:

- IUPAC Name: *tert-butyl 3-[(4-methylphenyl)sulfonyloxy]piperidine-1-carboxylate*
- Molecular Formula: $C_{17}H_{25}NO_5S$ [\[1\]](#)
- CAS Number: 85275-46-3 [\[1\]](#)
- Molecular Weight: 355.45 g/mol [\[1\]](#)

The precise three-dimensional structure can be visualized as a chair conformation of the piperidine ring, with the bulky tert-butoxycarbonyl and tosyloxy groups occupying equatorial positions to minimize steric hindrance.

Physicochemical Properties:

Quantitative data for **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** is not readily available in public databases, with most reported data corresponding to its isomer, tert-butyl 4-(tosyloxy)piperidine-1-carboxylate. However, based on the properties of similar compounds, the following can be inferred:

Property	Value
Appearance	Expected to be a white to off-white solid
Melting Point	Not reported (Isomer: 96.0 to 100.0 °C)
Boiling Point	Not reported (Isomer: 475.3±38.0 °C, predicted)
Solubility	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Spectroscopic Data:

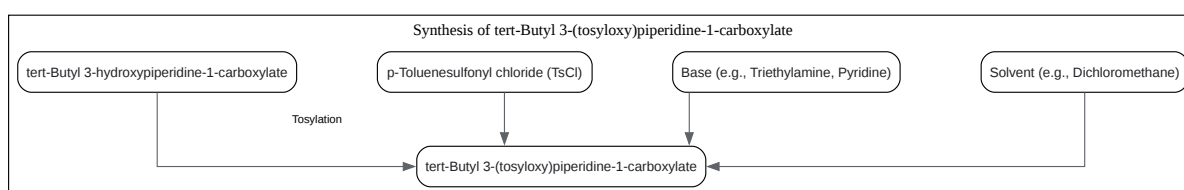
Detailed spectroscopic data for the 3-tosyloxy isomer is not widely published. However, the expected characteristic signals are:

- ¹H NMR:** Signals corresponding to the protons of the piperidine ring, the tert-butyl group (a sharp singlet around 1.4 ppm), the aromatic protons of the tosyl group (two doublets in the aromatic region), and the methyl group of the tosyl group (a singlet around 2.4 ppm).
- ¹³C NMR:** Carbon signals for the piperidine ring, the tert-butyl group, and the tosyl group.
- IR Spectroscopy:** Characteristic absorption bands for the sulfonyl group (S=O), the carbonyl group (C=O) of the Boc protector, and C-O bonds.
- Mass Spectrometry:** The molecular ion peak (M⁺) and characteristic fragmentation patterns.

Synthesis and Experimental Protocols

Tert-butyl 3-(tosyloxy)piperidine-1-carboxylate is typically synthesized from its corresponding alcohol precursor, **tert-butyl 3-hydroxypiperidine-1-carboxylate**.

Reaction Scheme:



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Caption: Synthetic pathway for **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate**.

Detailed Experimental Protocol: Synthesis of **tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate**

This protocol is a general procedure adapted from standard tosylation methods for alcohols.

Materials:

- **tert-Butyl 3-hydroxypiperidine-1-carboxylate**
- **p-Toluenesulfonyl chloride (TsCl)**
- **Triethylamine (Et₃N) or Pyridine**
- **Dichloromethane (DCM), anhydrous**
- **Saturated aqueous sodium bicarbonate solution**

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
- Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate**.
- Characterize the final product by NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Development

The tosyloxy group at the 3-position of the piperidine ring makes **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** a versatile intermediate for the synthesis of various

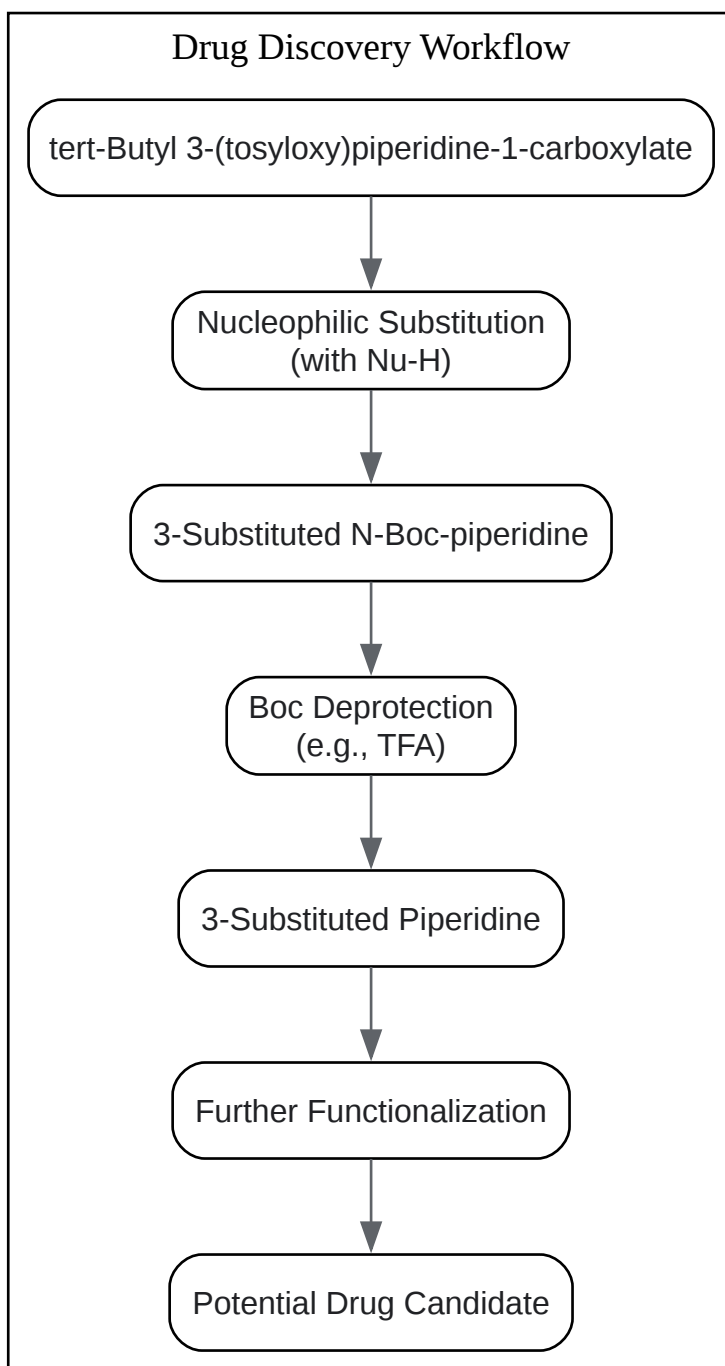
substituted piperidine derivatives. These derivatives are common scaffolds in a wide range of biologically active molecules.

Role as a Key Building Block:

The compound serves as an electrophilic substrate for the introduction of various nucleophiles at the C3 position of the piperidine ring. This allows for the synthesis of libraries of compounds for screening against various biological targets.

Exemplary Synthetic Application Workflow:

The following diagram illustrates a general workflow where **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** is used to synthesize a substituted piperidine derivative, which can then be further elaborated into a potential drug candidate.



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Caption: General workflow for the use of the title compound in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** is not readily available, information for the structurally similar 4-tosyloxy isomer and general sulfonate esters suggests the following precautions:

- Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
- Precautionary Measures:
 - Use only in a well-ventilated area.
 - Wear protective gloves, eye protection, and face protection.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash skin thoroughly after handling.
 - In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If skin irritation occurs, get medical advice/attention.
 - Store in a dry, well-ventilated place. Keep container tightly closed.

It is highly recommended to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

Tert-butyl 3-(tosyloxy)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its utility in medicinal chemistry stems from the presence of the Boc-protected nitrogen and the reactive tosyloxy group, which allows for the facile introduction of a wide range of substituents. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization in their drug discovery and development endeavors.

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References

- 1. 85275-46-3|tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
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